2,3,4,5-Tetrachloroanisole (TeCA) is a chlorinated aromatic compound often identified as a contaminant in various products. It is primarily known for its role in producing a musty off-aroma known as "cork taint" in wines, significantly impacting the wine and allied industries. Due to its low human sensory threshold, highly sensitive analytical methods, such as headspace solid-phase microextraction coupled with gas chromatography-triple quadrupole mass spectrometry (HS-SPME-GC-MS/MS), are employed for its detection at trace levels. TeCA represents a significant concern for quality control in the wine industry and requires stringent monitoring due to its sensory impact.
The primary application of 2,3,4,5-Tetrachloroanisole identified in the reviewed literature is its role as a marker for detecting adulteration in hair analysis, particularly for assessing drug or alcohol abstinence in forensic toxicology. Bleaching, an oxidative hair treatment, can lead to analyte loss and potentially result in false negative results.
Studies have revealed that 2,3,4,5-Tetrachloroanisole (PTeCA) is not detectable in cosmetically untreated hair segments and is formed only through the oxidation process, making it a potential marker for detecting bleaching. Its presence within specific hair segments can indicate attempts to alter hair samples, providing valuable information in forensic investigations.
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